(4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride
Overview
Description
(4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds that contain a pyrazole group are known to interact with various enzymes and receptors in the body. For example, some pyrazole derivatives have been found to interact with serine/threonine-protein kinases , which play a crucial role in cellular processes such as cell cycle progression and DNA repair .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For instance, if the target is a protein kinase, the compound might inhibit the kinase’s activity, preventing it from phosphorylating other proteins and thus altering cellular processes .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the target is a protein kinase, the compound could affect multiple biochemical pathways, as kinases are involved in many different cellular processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a protein kinase, it could potentially disrupt cell cycle progression, leading to cell death .
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;;/h1-7H,8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJUCGGTHLKCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.